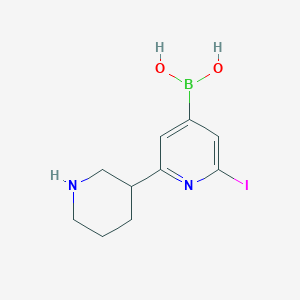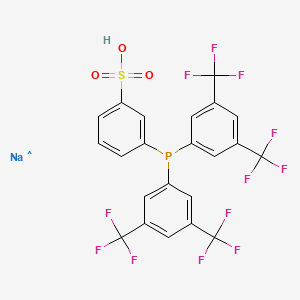
Dan2phos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dan2phos is a diphosphine ligand used in homogeneous catalysis. It is part of a family of ligands that have shown significant utility in various catalytic processes, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. These ligands are known for their ability to stabilize transition metal complexes, making them highly effective in catalytic cycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dan2phos can be synthesized through a series of steps involving the reaction of appropriate phosphine precursors. The preparation typically involves the formation of a diphosphine backbone, followed by the introduction of substituents that enhance its catalytic properties. The reaction conditions often require inert atmospheres and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process is optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems helps in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Dan2phos undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its original state from the oxide form.
Substitution: this compound can participate in substitution reactions where one of its ligands is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various metal complexes that are crucial in catalytic cycles.
Scientific Research Applications
Dan2phos has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through catalytic processes such as cross-coupling reactions.
Biology: this compound-based catalysts are used in the synthesis of biologically active compounds.
Medicine: It plays a role in the development of pharmaceuticals by facilitating the formation of key chemical bonds.
Industry: this compound is used in the production of fine chemicals and materials, contributing to the efficiency and sustainability of industrial processes.
Mechanism of Action
Dan2phos exerts its effects by stabilizing transition metal complexes, which are essential intermediates in catalytic cycles. The ligand coordinates with the metal center, facilitating the activation of substrates and the formation of desired products. The molecular targets include various transition metals such as palladium, nickel, and rhodium, which are commonly used in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Xantphos: Another diphosphine ligand known for its wide bite angle and high catalytic activity.
DPEphos: A diphosphine ligand with a similar backbone structure but different substituents.
Sixantphos: A variant of Xantphos with a modified backbone.
Uniqueness
Dan2phos is unique due to its specific substituents that enhance its stability and reactivity in catalytic cycles. Its ability to form stable complexes with a variety of transition metals makes it a versatile ligand in homogeneous catalysis.
Properties
Molecular Formula |
C22H11F12NaO3PS |
|---|---|
Molecular Weight |
637.3 g/mol |
InChI |
InChI=1S/C22H11F12O3PS.Na/c23-19(24,25)11-4-12(20(26,27)28)7-16(6-11)38(15-2-1-3-18(10-15)39(35,36)37)17-8-13(21(29,30)31)5-14(9-17)22(32,33)34;/h1-10H,(H,35,36,37); |
InChI Key |
PNEGKWFSVNZASD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)
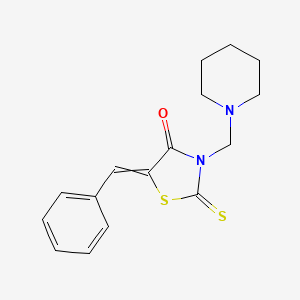



![3-[(3,3-Diphenylpropanoyl)oxy]-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B14086852.png)
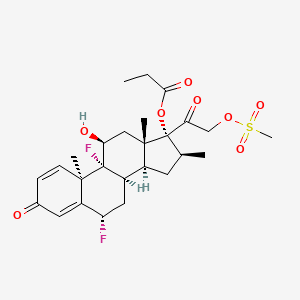
![N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14086863.png)
![methyl 3-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14086867.png)
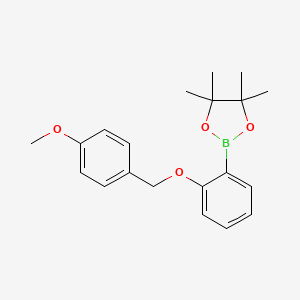
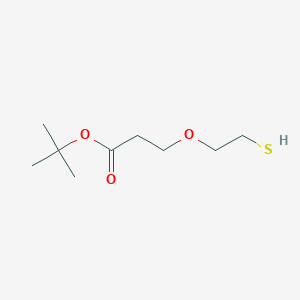
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086887.png)
